Ethyl 5-(2-methoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(2-methoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno-pyridazine derivative characterized by a fused heterocyclic core (thieno[3,4-d]pyridazine) substituted with a phenyl group, a 2-methoxybenzamido moiety, and an ethyl carboxylate ester.
Properties
IUPAC Name |
ethyl 5-[(2-methoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c1-3-31-23(29)19-16-13-32-21(24-20(27)15-11-7-8-12-17(15)30-2)18(16)22(28)26(25-19)14-9-5-4-6-10-14/h4-13H,3H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPXWCOSEFULPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 5-(2-methoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with a thieno[3,4-d]pyridazine core structure. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. The aim of this article is to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features:
- A thieno[3,4-d]pyridazine core,
- A methoxybenzamido substituent,
- A phenyl group .
This unique arrangement contributes to its biological activity by allowing interactions with various biological macromolecules.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and infections.
- Receptor Modulation : It can bind to specific receptors, altering their activity and influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have shown effectiveness against various bacterial strains, which suggests potential for development as an antimicrobial agent.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. Its ability to inhibit cell proliferation in certain cancer cell lines has been documented. The mechanism may involve the induction of apoptosis or cell cycle arrest.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several thienopyridazine derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Compound | MIC (µg/mL) against Staphylococcus aureus | MIC (µg/mL) against Escherichia coli |
|---|---|---|
| Ethyl 5-(2-methoxybenzamido)-4-oxo... | 32 | 64 |
| Standard Antibiotic | 16 | 32 |
Study 2: Anticancer Activity
In a separate investigation published in Cancer Letters, the compound was tested on various cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability with IC50 values indicating effective concentrations for therapeutic use .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno-Pyridazine Derivatives
Thieno-pyridazine derivatives share a fused thiophene-pyridazine scaffold. Variations in substituents influence their physicochemical properties and biological activity. For example:
Key Observations :
- The target compound’s 2-methoxybenzamido group may mimic the benzoyl moiety in 2-amino-3-benzoylthiophenes, which are known A1 adenosine receptor enhancers .
Adenosine Receptor Modulators
Adenosine receptors (A1, A2A, A2B, A3) are GPCRs regulated by endogenous adenosine.
Functional Implications :
- The target compound’s thieno-pyridazine core may allow partial overlap with adenosine receptor binding pockets, but its ester and benzamido groups likely alter selectivity compared to classical ligands like N6-cyclopentyladenosine .
Research Findings and Limitations
- Binding Affinity: No direct binding data for the target compound is available in the provided evidence. However, structural analogs (e.g., 2-amino-3-benzoylthiophenes) show A1 receptor enhancement at 10 µM .
- Therapeutic Potential: If the target compound exhibits adenosine receptor modulation, it could be explored for ischemia or inflammatory conditions, similar to other enhancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
